

# Ravoxertinib ERK1 vs ERK2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

Get Quote

## Ravoxertinib ERK1/2 Inhibition Profile

Parameter	ERK1	ERK2
Biochemical Potency (IC <sub>50</sub> )	1.1 nM [1]	0.3 nM [1]
Selectivity	Highly selective for ERK1/2; demonstrates a BRAF mutation-dependent anti-tumor effect [2].	

## Experimental Evidence & Protocols

The potency data for **Ravoxertinib** is primarily established through **biochemical assays** that measure the concentration at which the inhibitor reduces enzyme activity by half (IC<sub>50</sub>) [1]. Its functional effects have been extensively validated in subsequent cell-based and animal models.

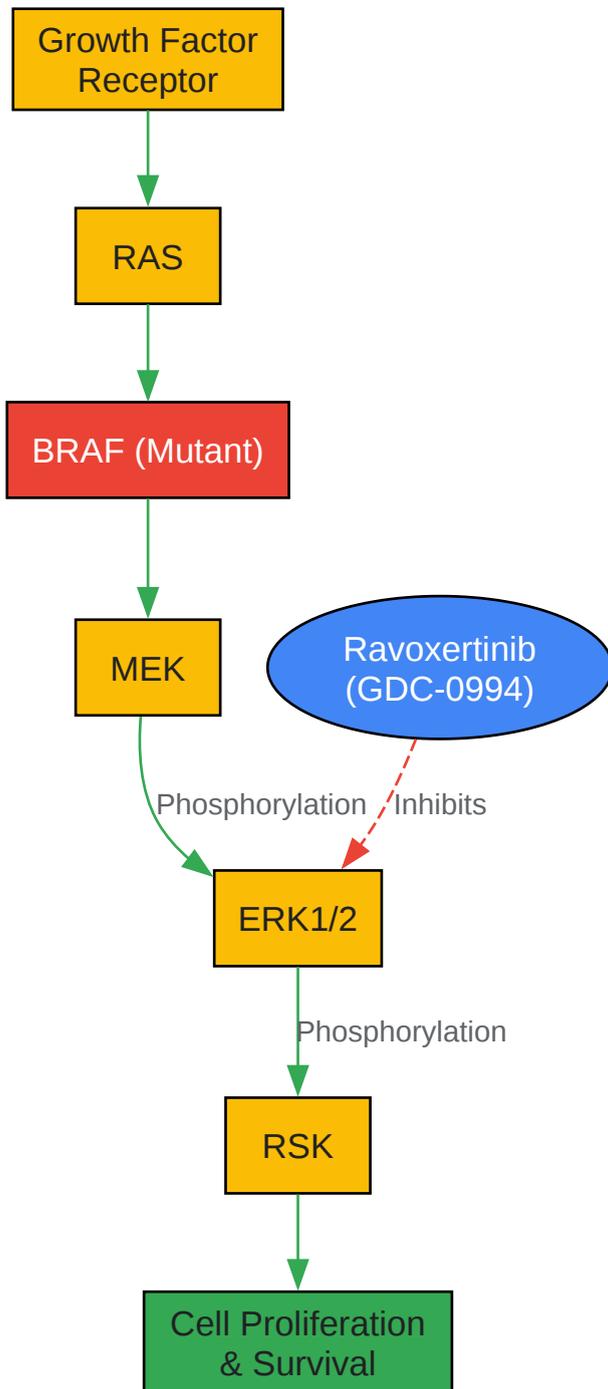
- Cell Viability Assay (MTT/XTT):** Cells are seeded in plates and treated with a concentration gradient of **Ravoxertinib** (e.g., 0.039 to 10  $\mu$ M) for a set period (e.g., 72 hours). Cell viability is then measured using reagents like MTT or XTT, which are metabolized by living cells to form a colored product. The absorbance is read to generate dose-response curves and determine the inhibitor's effect on proliferation [3].
- Apoptosis Analysis via Cell Cycle:** Treated cells are fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The percentage of cells with sub-G1 DNA

content, indicative of apoptotic cells, is quantified [3].

- **Pathway Modulation Analysis via Western Blot:** Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. To confirm target engagement, blots are probed for phosphorylation of RSK, a direct downstream substrate of ERK1/2. A reduction in p-RSK levels confirms effective pathway inhibition by **Ravoxertinib**, even when phosphorylation levels of ERK itself may not change [1] [3].
- **In Vivo Efficacy Studies:** Immunocompromised mice are implanted with BRAF-mutant human cancer cells. Once tumors are established, mice are treated with **Ravoxertinib** (orally) versus a vehicle control. Tumor volume and body weight are monitored over weeks to assess anti-tumor efficacy and tolerability [2].

## Mechanism of Action and Signaling Pathway

The following diagram illustrates the MAPK pathway and the specific point inhibited by **Ravoxertinib**.



[Click to download full resolution via product page](#)

Diagram 1: **Radoxertinib** inhibits the terminal kinases ERK1/2 in the MAPK pathway [4] [3].

## Research Context and Implications

**Ravoxertinib** represents a strategic approach to targeting cancers driven by hyperactive MAPK signaling, particularly those with **BRAF V600E/K mutations** [2]. Its primary therapeutic value, as suggested by preclinical studies, may lie in **combination regimens** with upstream BRAF and/or MEK inhibitors. This approach can enhance pathway suppression and induce greater apoptosis, especially in models that have developed resistance to BRAF/MEK inhibition alone [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ravoxertinib Improves Long-Term Neurologic Deficits after ... [pmc.ncbi.nlm.nih.gov]
2. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]
3. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [pmc.ncbi.nlm.nih.gov]
4. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ravoxertinib ERK1 vs ERK2 inhibition potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548769#ravoxertinib-erk1-vs-erk2-inhibition-potency>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)